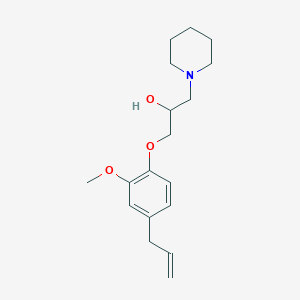![molecular formula C19H26N6O2 B5579846 N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are known for their complex molecular structures, incorporating elements such as pyrrolidinyl and triazolyl groups. These structures often exhibit interesting chemical and physical properties, making them subjects of study for their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Synthetic pathways for compounds similar to "N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea" often involve multi-step reactions, starting from simpler pyrrolidine and triazole precursors. The synthesis may include steps such as amide bond formation, N-alkylation, and the introduction of isopropyl and dimethylurea groups through specific reagents and catalysts (Uršič et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized by the presence of a pyrrolidinyl backbone attached to a benzoyl group substituted with a 1,2,4-triazole ring. This structure is further modified by isopropyl and dimethylurea groups, contributing to its unique chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to elucidate the structure and confirm the stereochemistry of such compounds (Saito, 1978).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups. The triazole ring, for example, can participate in various nucleophilic and electrophilic substitution reactions, while the pyrrolidinyl group might be involved in ring-opening reactions under specific conditions. The presence of both amide and urea functionalities adds to the complexity of possible chemical transformations (Ornik et al., 1990).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. The presence of both hydrophobic (isopropyl and benzoyl groups) and potential hydrogen-bonding sites (amide and urea functionalities) suggests that this compound might exhibit diverse solubility characteristics in different solvents (Katritzky et al., 1999).
Aplicaciones Científicas De Investigación
Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride This study explores the use of benzoyl-1,2,4-triazole, a component related to the chemical , in esterification reactions. It highlights the effective use of benzoyl-1,2,4-triazole for the protection of acid-sensitive alcohol and polyester synthesis due to its comparable reaction rate to benzoyl chloride and avoidance of acidic by-products (Kohsaka et al., 2018).
Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives This research focuses on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds that include elements similar to the specified chemical. These compounds were evaluated for antimicrobial and antioxidant activity, demonstrating their potential application in pharmacological research (Flefel et al., 2018).
Propiedades
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13(2)16-9-24(10-17(16)22-19(27)23(3)4)18(26)14-5-7-15(8-6-14)25-11-20-21-12-25/h5-8,11-13,16-17H,9-10H2,1-4H3,(H,22,27)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMUJBNAUVAUHI-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)
![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)